molecular formula C11H13N3S B133122 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine CAS No. 156577-11-6

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No. B133122
M. Wt: 219.31 g/mol
InChI Key: PCFYBKBQWQQVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine, also known as BITC, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. BITC has been shown to possess several medicinal properties, including anticancer, anti-inflammatory, and antioxidant effects.

Mechanism Of Action

The mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is not fully understood, but it is believed to act through multiple pathways. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to activate the Nrf2/ARE pathway, which induces the expression of antioxidant and detoxification enzymes. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway.

Biochemical And Physiological Effects

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess several biochemical and physiological effects. In vitro studies have shown that 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.

Advantages And Limitations For Lab Experiments

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has several advantages for lab experiments, including its low toxicity and high stability. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is also readily available and relatively inexpensive. However, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has some limitations for lab experiments, including its poor solubility in water and its short half-life in vivo.

Future Directions

There are several future directions for research on 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine. One area of research is the development of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine with other natural compounds or chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine and its potential use in the prevention and treatment of cancer and other diseases.

Synthesis Methods

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine can be synthesized by the reaction of 2-methylpyrrolidine with 2-chloro-5-isothiocyanatopyridine in the presence of a base such as sodium hydroxide. The reaction yields 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine as a yellow solid with a melting point of 117-119°C.

Scientific Research Applications

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been extensively studied for its medicinal properties. In vitro and in vivo studies have shown that 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine possesses anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.

properties

CAS RN

156577-11-6

Product Name

3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

3-isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H13N3S/c1-14-4-2-3-11(14)9-5-10(13-8-15)7-12-6-9/h5-7,11H,2-4H2,1H3

InChI Key

PCFYBKBQWQQVTD-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=CC(=CN=C2)N=C=S

Canonical SMILES

CN1CCCC1C2=CC(=CN=C2)N=C=S

synonyms

(R,S)-5-isothiocyanonicotine
5-isothiocyanonicotine
ISCN-N

Origin of Product

United States

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